molecular formula C4H3N B082807 but-2-ynenitrile CAS No. 13752-78-8

but-2-ynenitrile

Cat. No.: B082807
CAS No.: 13752-78-8
M. Wt: 65.07 g/mol
InChI Key: WNXDCVVDPKHWMW-UHFFFAOYSA-N
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Description

But-2-enenitrile (CAS 126-98-7), commonly referred to as crotononitrile, is an unsaturated aliphatic nitrile with the molecular formula C₄H₅N. It exists as a mixture of cis- and trans-isomers due to the presence of a double bond between the second and third carbon atoms . This compound is characterized by its reactivity in polymerization and addition reactions, making it valuable in organic synthesis and materials science.

Properties

CAS No.

13752-78-8

Molecular Formula

C4H3N

Molecular Weight

65.07 g/mol

IUPAC Name

but-2-ynenitrile

InChI

InChI=1S/C4H3N/c1-2-3-4-5/h1H3

InChI Key

WNXDCVVDPKHWMW-UHFFFAOYSA-N

SMILES

CC#CC#N

Canonical SMILES

CC#CC#N

Other CAS No.

13752-78-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: but-2-ynenitrile can be synthesized through various methods. One common approach involves the reaction of propyne with cyanogen chloride in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{C}\equiv\text{CH} + \text{ClCN} \rightarrow \text{CH}_3\text{C}\equiv\text{C-CN} + \text{HCl} ]

Industrial Production Methods: In industrial settings, cyanopropyne can be produced through the catalytic dehydrogenation of propargyl cyanide. This process involves the removal of hydrogen atoms from propargyl cyanide to form cyanopropyne. The reaction is typically carried out at elevated temperatures and in the presence of a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions: but-2-ynenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

but-2-ynenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyanopropyne involves its reactivity due to the presence of the triple bond and the nitrile group. The triple bond makes it susceptible to addition reactions, while the nitrile group can participate in substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Unsaturation vs. Saturation : But-2-enenitrile’s double bond enhances its reactivity in cycloaddition and electrophilic addition reactions compared to saturated analogs like 2-methylbutanenitrile .
  • Branching Effects: Branched nitriles (e.g., isobutyronitrile) exhibit lower boiling points than linear counterparts due to reduced intermolecular forces.
  • Steric Hindrance : 2-Methyl-2-butenenitrile’s branching adjacent to the nitrile group may limit its participation in nucleophilic substitution reactions compared to linear nitriles .

Critical Analysis of Data Limitations

The absence of explicit data on "but-2-ynenitrile" in the provided evidence highlights a gap in this analysis. Furthermore, boiling points and thermodynamic data (e.g., enthalpy of vaporization) for several compounds are unavailable, limiting quantitative comparisons. Future studies should prioritize experimental characterization of under-researched nitriles, such as 2-methylbutanenitrile .

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